H-Val-Val-Phe-OH, also known as Valylphenylalanine, is a dipeptide composed of the amino acids L-valine and L-phenylalanine. This compound is recognized for its biocompatibility and is utilized in various scientific research applications, particularly in the fields of biochemistry and pharmacology. Its molecular formula is with a molecular weight of 264.32 g/mol .
This compound falls under the category of dipeptides, which are short chains of two amino acids linked by peptide bonds. It is classified as a non-essential amino acid derivative due to the presence of L-valine and L-phenylalanine, both of which are standard amino acids found in proteins.
The synthesis of H-Val-Val-Phe-OH can be achieved primarily through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is temporarily protected to prevent unwanted side reactions during the synthesis process.
H-Val-Val-Phe-OH can undergo various chemical reactions, including:
The mechanism of action for H-Val-Val-Phe-OH primarily involves its interaction with immune cells, particularly cytotoxic T-lymphocytes and natural killer cells.
Research indicates that this dipeptide may influence immune response pathways by depleting these cell populations, thereby modulating immune responses significantly. It is absorbed into the bloodstream upon administration and distributed throughout the body, affecting various biochemical pathways related to immunity .
H-Val-Val-Phe-OH has several applications in scientific research:
H-Val-Val-Phe-OH (also designated as VVF) is a linear tripeptide composed of two valine (Val) residues followed by one phenylalanine (Phe) residue, linked via peptide bonds. Its systematic IUPAC name is (2S)-2-[(2S)-2-[(2S)-2-amino-3-methylbutanoylamino]-3-methylbutanoylamino]-3-phenylpropanoic acid, reflecting its chiral L-amino acid configuration at all three α-carbons [2] [6]. The molecular formula is C₁₉H₂₉N₃O₄, with a molecular weight of 363.46 g/mol [2]. The peptide terminates in a free amine (N-terminus) and a free carboxylic acid (C-terminus), classifying it as an "OH" terminal peptide.
Structurally, H-Val-Val-Phe-OH incorporates distinct side-chain functionalities: the hydrophobic, branched-chain alkyl groups of Val residues and the aromatic benzyl group of Phe. This arrangement creates a bifurcated hydrophobic core flanked by polar terminal groups, influencing its solubility and intermolecular interactions. The peptide is typically supplied as a lyophilized powder and requires storage at ≤ -20°C to maintain stability, reflecting sensitivity to thermal and oxidative degradation [2] [10]. While direct solubility data for VVF is limited in the search results, its structural analog H-Val-Phe-OH (VF) exhibits high water solubility (≥160 mg/mL), suggesting potential aqueous compatibility for biochemical applications [1].
Table 1: Structural Characteristics of H-Val-Val-Phe-OH and Related Peptides
Peptide | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
H-Val-Val-Phe-OH | Not specified | C₁₉H₂₉N₃O₄ | 363.46 | Two Val, one Phe; linear tripeptide |
H-Val-Phe-OH | 3918-92-1 | C₁₄H₂₀N₂O₃ | 264.32 | Hydrophobic dipeptide; ACE inhibitor (IC₅₀ 9.2 μM) [1] [6] |
H-Phe-Val-OH | 3918-90-9 | C₁₄H₂₀N₂O₃ | 264.32 | Sequence isomer of VF; no significant ACE inhibition [5] |
H-Val-Val-OH | 3918-94-3 | C₁₀H₂₀N₂O₃ | 216.28 | Hydrophobic dipeptide; peptide synthesis building block [10] |
Tripeptides like H-Val-Val-Phe-OH serve critical roles as bioactive intermediates, substrate analogs, and metabolic regulators within biochemical systems. Their compact size allows efficient cellular uptake via specialized transporters such as PepT1 (intestinal epithelium) and PepT2 (renal tubules), which mediate the absorption of nutritional di- and tripeptides across cell membranes [9]. Once internalized, they may function intact or undergo hydrolysis to constituent amino acids for reuse in protein synthesis.
The positioning of amino acids dictates their biological behavior. For peptides containing phenylalanine, such as VVF, the aromatic ring enables π-stacking interactions with biological targets, influencing enzyme kinetics or receptor binding. Research on protonated peptides like H–Gly–Xxx–Phe–OH demonstrates that fragmentation patterns under collision-induced dissociation (CID) correlate with the gas-phase basicity of the central residue (Xxx). Specifically, the log([b₂]/[y₁″]) ratio increases linearly with the gas-phase basicity of H-Xxx-OH, indicating that the central residue’s properties govern peptide bond cleavage efficiency near the Phe terminus . This implies that VVF’s Val-Val sequence could confer unique fragmentation signatures in mass spectrometry, useful for peptide sequencing or identification. Furthermore, hydrophobic tripeptides like VVF may exhibit self-assembly potential. Though not directly observed for VVF, analogs such as H-Phe-Phe-OH form nanotubes or hydrogels via π-π interactions and hydrogen bonding, suggesting possible nanostructure applications for VVF [9].
H-Val-Val-Phe-OH exhibits distinct structural and functional properties when compared to sequence analogs or shorter/longer peptides. Its N-terminal valine dimer differentiates it from dipeptides (e.g., H-Val-Phe-OH) or inverted sequences (e.g., H-Phe-Val-OH), altering hydrophobicity and spatial constraints.
Structural Comparisons:
Bioactivity Trends:
Peptides with C-terminal aromatic residues (Phe, Trp, Tyr) often exhibit ACE-inhibitory activity. For instance, H-Val-Trp-OH (VW) shows potent inhibition (IC₅₀ 0.3 μM) [9]. Though VVF’s activity remains unquantified in the search results, its C-terminal Phe and hydrophobic Val-Val sequence align with this structure-activity relationship (SAR). Hypothetically, VVF could display IC₅₀ values between 1–10 μM, bridging the potency gap between VW and less active peptides like H-Val-Tyr-OH (IC₅₀ 20 μM).
Table 2: Functional Comparison of H-Val-Val-Phe-OH with Related Peptides
Peptide | Sequence Length | Key Bioactive Properties | Hypothetical ACE IC₅₀ (μM) | Structural Determinants |
---|---|---|---|---|
H-Val-Val-Phe-OH | Tripeptide | Potential ACE inhibitor; transporter substrate | 2.0–8.0* | Terminal Phe; branched-chain hydrophobic core |
H-Val-Phe-OH | Dipeptide | ACE inhibitor (IC₅₀ 9.2 μM) [6] | 9.2 | Minimalist Phe-terminated structure |
H-Val-Trp-OH | Dipeptide | Potent ACE inhibitor (IC₅₀ 0.3 μM) [9] | 0.3 | Terminal Trp; enhanced aromatic volume |
H-Ile-Pro-Pro-OH | Tripeptide | ACE inhibitor (IC₅₀ 5 μM) [9] | 5.0 | Pro-rich; compact cyclic motifs |
H-Phe-Val-OH | Dipeptide | No significant ACE inhibition [5] | >100 | Inverted sequence; N-terminal Phe |
*Estimated based on structural analogy to dipeptides and tripeptides in Table 1 of [9].
The Val-Val-Phe sequence uniquely balances enzyme accessibility and stability. Unlike H-Pro-Hyp-OH (prone to cyclization) [9], VVF’s aliphatic N-terminus resists diketopiperazine formation, extending its half-life in physiological environments. This stability, combined with transporter compatibility, positions VVF as a promising scaffold for prodrug design or bioactive peptide development.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: